N-Desmethyl Netupitant

描述

N-去甲基奈妥必坦是奈妥必坦的衍生物,奈妥必坦是一种强效的选择性神经激肽-1 受体拮抗剂。 该化合物主要用于医药化学和药理学领域,因其具有抗呕吐性质而备受关注,特别是在预防化疗引起的恶心和呕吐方面 .

准备方法

N-去甲基奈妥必坦的合成涉及多个步骤,从适当的前体开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 . 工业生产方法可能有所不同,但通常遵循类似的合成路线,并针对大规模生产进行优化 .

化学反应分析

N-去甲基奈妥必坦会经历各种化学反应,包括:

氧化: 这种反应可以通过氧化剂(如过氧化氢或高锰酸钾)促进。

还原: 还原反应可能涉及试剂,如氢化铝锂或硼氢化钠。

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成羟基化的衍生物,而取代反应可以将不同的官能团引入分子中 .

科学研究应用

Pharmacological Properties

N-Desmethyl Netupitant is a neurokinin 1 receptor antagonist that functions by inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. The pharmacological profile of this compound includes:

- Mechanism of Action : this compound binds to neurokinin 1 receptors, blocking the effects of substance P, which is crucial in mediating nausea and vomiting responses during chemotherapy .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP2C9. The major metabolites include M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative), all of which exhibit varying degrees of activity at the neurokinin 1 receptor .

Therapeutic Efficacy in Chemotherapy-Induced Nausea and Vomiting

The primary application of this compound is in the management of CINV. Clinical studies have demonstrated its effectiveness:

- Clinical Trials : In phase III trials, this compound, as part of the combination drug Akynzeo (with palonosetron), has shown superior efficacy compared to traditional antiemetics like aprepitant and granisetron. Complete response rates (no vomiting and no rescue medication) were comparable between treatment groups, indicating its effectiveness in both acute and delayed phases of CINV .

| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |

|---|---|---|---|

| Phase III | Akynzeo | 73.8 | Non-inferior to aprepitant/granisetron |

| Real-world | NEPA | 89.2 - 90.9 | High quality of life reported among patients |

Case Studies and Real-World Applications

Several case studies highlight the practical applications of this compound in clinical settings:

- Study on Quality of Life : A prospective study involving 2,429 adults receiving highly emetogenic chemotherapy showed that patients treated with this compound reported minimal impact on daily life due to nausea and vomiting across multiple cycles . Approximately 85% reported no significant nausea or vomiting.

- Effectiveness Across Cancer Types : In a multicenter trial involving patients with various solid tumors, including lung and breast cancer, this compound demonstrated consistent efficacy across different chemotherapy regimens, reinforcing its role as a cornerstone in antiemetic therapy .

Future Directions and Research Opportunities

Research into this compound continues to evolve, focusing on:

- Combination Therapies : Investigating its use alongside other antiemetics or pain management medications could enhance patient outcomes in oncology settings.

- Exploration in Other Indications : Beyond CINV, there is potential for exploring its effects in other conditions characterized by nausea and vomiting, such as post-operative nausea or vestibular disorders.

作用机制

N-去甲基奈妥必坦通过选择性拮抗神经激肽-1 (NK1) 受体发挥作用。该受体被神经肽 P 激活,神经肽 P 参与诱导呕吐。 通过抑制物质 P 与 NK1 受体的结合,N-去甲基奈妥必坦有效地预防了呕吐反应 .

相似化合物的比较

N-去甲基奈妥必坦与其他 NK1 受体拮抗剂进行比较,例如:

阿普立培坦: 另一种用于类似抗呕吐目的的 NK1 受体拮抗剂。

罗拉匹坦: 以其比其他 NK1 受体拮抗剂更长的半衰期而闻名。

福斯奈妥必坦: 奈妥必坦的 prodrug,与帕洛诺司琼联合使用以增强抗呕吐效果

N-去甲基奈妥必坦因其独特的化学结构及其对 NK1 受体的高度选择性而独树一帜,使其成为研究和治疗应用中宝贵的化合物 .

生物活性

N-Desmethyl Netupitant (M1) is a significant metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

Mechanism of Action

This compound functions as an antagonist at the NK1 receptor, which is crucial for mediating the effects of substance P, a neuropeptide involved in the transmission of pain and nausea. By blocking this receptor, this compound inhibits the action of substance P in the central nervous system (CNS), thereby reducing the incidence of nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has a prolonged half-life compared to other NK1 antagonists. Following oral administration, it achieves peak plasma concentrations approximately five hours post-dose. The bioavailability is estimated to exceed 60%, with significant protein binding (over 99% for netupitant and its metabolites) and metabolism primarily occurring via CYP3A4 .

Comparative Biological Activity

| Compound | Ki (nM) | IC50 (nM) | Binding Affinity | Half-Life (hrs) |

|---|---|---|---|---|

| This compound | 0.95 | 0.95 | High | 88 |

| Netupitant | 0.95 | 0.95 | High | 88 |

| Aprepitant | 0.5 | 0.5 | Moderate | 9-13 |

Clinical Studies and Findings

Recent clinical studies have demonstrated the efficacy of this compound in combination with palonosetron for CINV prophylaxis. In a pivotal trial involving 694 patients undergoing highly emetogenic chemotherapy, the combination therapy significantly improved outcomes related to both acute and delayed nausea and vomiting compared to placebo .

Case Study: Efficacy in CINV Management

A randomized controlled trial assessed the effectiveness of this compound combined with palonosetron against standard antiemetic regimens. The results indicated that patients receiving the combination therapy experienced:

- Complete Response Rate : 70% vs. 50% in control groups.

- No Significant Nausea : 65% vs. 40% in control groups.

- Quality of Life Improvement : Notable enhancements in patient-reported outcomes regarding nausea control.

Safety Profile

This compound has a favorable safety profile, with adverse effects generally mild and transient. Common side effects include fatigue, headache, and constipation. Importantly, it does not exhibit significant interactions with other commonly used medications .

属性

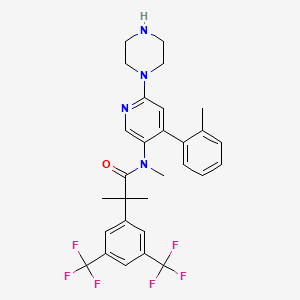

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSDBHUBFLSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-72-9 | |

| Record name | RO-0681133 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0681133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。